molecular formula C21H24N4O3S B2947500 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1797084-28-6

1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2947500
CAS No.: 1797084-28-6
M. Wt: 412.51
InChI Key: PSKYFMKRHCTPCY-UHFFFAOYSA-N
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Description

1-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Known for its complex structure, it contains a cyclopropyl group, a thiophene ring, a pyrazole moiety, and a dimethoxyphenyl group, making it a unique and multifaceted molecule.

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multiple steps. These steps often include:

  • Formation of the pyrazole ring through cyclization reactions.

  • Introduction of the cyclopropyl and thiophene groups via substitution reactions.

  • Synthesis of the urea moiety by reaction of appropriate amines and isocyanates.

  • Coupling these intermediates to yield the final product.

Industrial Production Methods

Industrial production would likely optimize these synthetic routes for efficiency, yield, and cost. Techniques such as continuous flow synthesis and automated processes could be employed to scale up the production while maintaining consistency and purity.

Types of Reactions it Undergoes

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of thiophene to sulfoxides or sulfones.

  • Reduction: : Hydrogenation of cyclopropyl groups.

  • Substitution: : Halogenation of the pyrazole or thiophene rings.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or peracids for oxidation reactions.

  • Catalytic hydrogenation using palladium on carbon for reduction.

  • Halogenation agents such as N-bromosuccinimide (NBS) for substitution reactions.

Major Products Formed from These Reactions

  • Sulfoxides and sulfones from oxidation.

  • Saturated cyclopropyl derivatives from reduction.

  • Halogenated pyrazole or thiophene compounds from substitution reactions.

Scientific Research Applications

1-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been studied for various applications:

In Chemistry

  • As a ligand in coordination chemistry for catalysis and material science.

In Biology

  • As a potential enzyme inhibitor or receptor modulator in biochemical studies.

In Medicine

  • Evaluated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

In Industry

  • Used as an intermediate in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways, inhibition of enzymatic activity, or alteration of cellular functions.

Comparison with Similar Compounds

Similar compounds include those with pyrazole, thiophene, and cyclopropyl groups

List of Similar Compounds

  • 1-(2-(3-Phenyl-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

  • 1-(2-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

  • 1-(2-(5-Cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Properties

IUPAC Name

1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-27-18-6-3-5-15(20(18)28-2)23-21(26)22-10-11-25-17(14-8-9-14)13-16(24-25)19-7-4-12-29-19/h3-7,12-14H,8-11H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKYFMKRHCTPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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